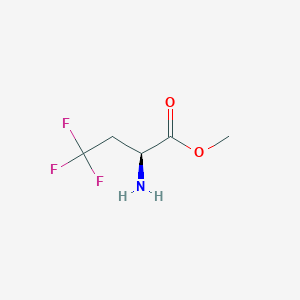
methyl (2S)-2-amino-4,4,4-trifluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-amino-4,4,4-trifluorobutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a trifluoromethyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-4,4,4-trifluorobutanoate typically involves the esterification of (2S)-2-amino-4,4,4-trifluorobutanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-amino-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-amino-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for amino acid delivery.
Industry: Utilized in the development of novel materials with unique properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-amino-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with active sites, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxyphenyl group instead of a trifluoromethyl group.
Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate: Contains a dihydroxyphenyl group.
Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate: Contains a methoxyphenyl group.
Uniqueness
Methyl (2S)-2-amino-4,4,4-trifluorobutanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.
Propiedades
Fórmula molecular |
C5H8F3NO2 |
|---|---|
Peso molecular |
171.12 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C5H8F3NO2/c1-11-4(10)3(9)2-5(6,7)8/h3H,2,9H2,1H3/t3-/m0/s1 |
Clave InChI |
WZKQAIWCKKIFHK-VKHMYHEASA-N |
SMILES isomérico |
COC(=O)[C@H](CC(F)(F)F)N |
SMILES canónico |
COC(=O)C(CC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


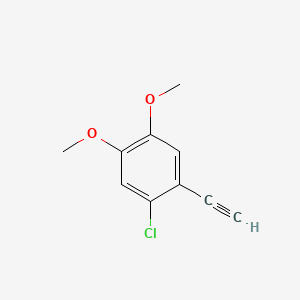
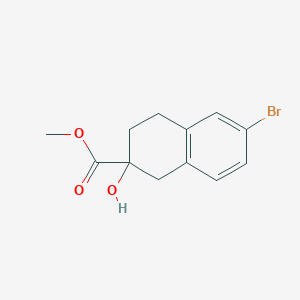
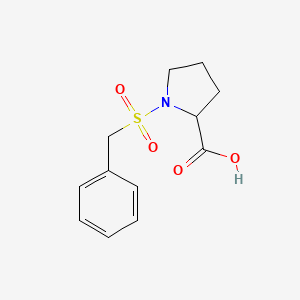
![rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13452050.png)
![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid](/img/structure/B13452058.png)
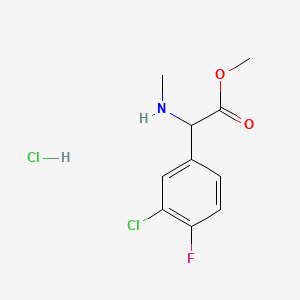
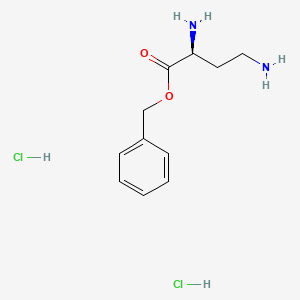
![4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride](/img/structure/B13452072.png)
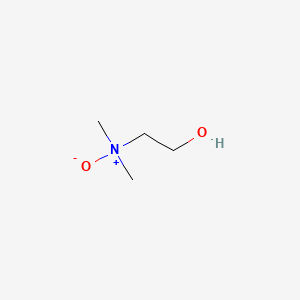
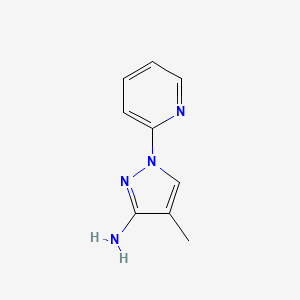
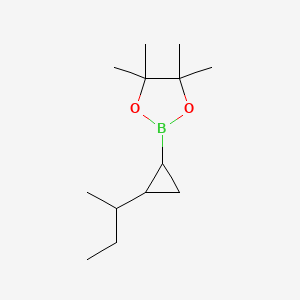
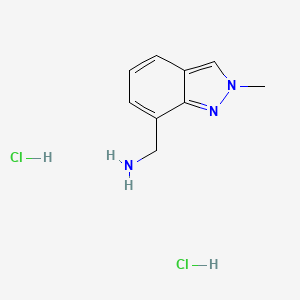
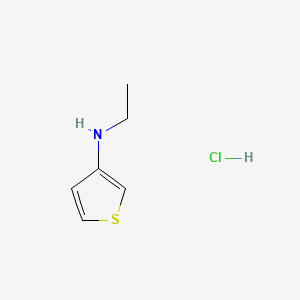
![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
